![molecular formula C15H15NO4S B2547328 4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 777897-86-6](/img/structure/B2547328.png)
4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is a compound that can be associated with a class of organic molecules known as sulfonamides. Sulfonamides typically contain a sulfonyl group attached to an amine, and they are known for their various applications, including medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves multi-step reactions, as seen in the synthesis of valine-derived compounds bearing a sulfonyl phenyl moiety . Similarly, the synthesis of amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride involves the reaction of sulfonyl chloride with amino acid methyl esters . These methods suggest that the synthesis of 4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid could also involve the reaction of an appropriate sulfonyl chloride with an amine, followed by further functionalization to introduce the benzoic acid moiety.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques. For instance, the structures of newly synthesized sulfonamide derivatives are confirmed by spectral data such as UV-Vis, FT-IR, MS, and NMR . X-ray crystallography is also a powerful tool for determining the crystal structure of these compounds, as demonstrated by the structural characterization of metal complexes containing sulfonamide ligands and the crystal structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. For example, the electrooxidation of 4-(Di-n-propylsulfamyl)toluene to the corresponding benzoic acid derivative demonstrates the reactivity of the methyl group in the presence of an oxygen radical-anion . This suggests that the methyl group in 4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid could also be susceptible to similar oxidative transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For example, the presence of a sulfonyl group can enhance the acidity of adjacent carboxy groups, as seen in sulfonyl-bridged oligo(benzoic acid)s, which exhibit high extractability toward lanthanoid ions . The electron-withdrawing nature of the sulfonyl group can also affect the stability and reactivity of the molecule, as indicated by the NBO and HOMO-LUMO analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . These analyses can provide insights into the electronic properties and potential reactivity of 4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid.
Scientific Research Applications
EP1 Receptor Selective Antagonists
Naganawa et al. (2006) explored derivatives of 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, focusing on enhancing EP1 receptor subtype selective antagonism. The study indicated that altering the phenyl-sulfonyl moiety to more hydrophilic heteroarylsulfonyl groups optimized antagonist activity, with some derivatives exhibiting in vivo antagonist activity (Naganawa et al., 2006).
Antimicrobial Activities
Dineshkumar and Thirunarayanan (2019) synthesized 4-(substituted phenylsulfonamido)benzoic acids and evaluated their antimicrobial activities. The compounds displayed significant antimicrobial properties, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).
Stress Tolerance in Plants
A study by Senaratna et al. (2004) investigated the role of benzoic acid and its derivatives in inducing stress tolerance in plants. The findings suggest that benzoic acid, including its sulfonamido derivatives, can be effective at lower concentrations than salicylic acid in inducing tolerance to heat, drought, and chilling stress in plants (Senaratna et al., 2004).
Electrochemical Studies
The electrochemical behavior of compounds including 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid derivatives was examined by Mandić et al. (2004). The study provided insights into the electrochemical reduction processes, which could be relevant for understanding the chemical properties of related sulfonamide benzoic acid derivatives (Mandić et al., 2004).
Nanofiltration Membrane Development
Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers. These membranes showed improved water flux and were effective in dye treatment applications, demonstrating the potential of sulfonated benzoic acid derivatives in enhancing membrane-based water purification technologies (Liu et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound 4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Mode of Action
4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The compound 4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, it downregulates Wnt/β-catenin target genes . This results in the inhibition of Wnt signaling-dependent proliferation of cancer cells .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The action of 4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid results in the suppression of Wnt-dependent cancer cell proliferation . By degrading β-catenin and downregulating Wnt/β-catenin target genes, it inhibits the growth of these cells .
Action Environment
It is known that the compound is stable at a storage temperature of 2-8°c
properties
IUPAC Name |
4-methyl-3-[(4-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-3-7-13(8-4-10)21(19,20)16-14-9-12(15(17)18)6-5-11(14)2/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQWEXVSLMASAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid |
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